molecular formula C21H18N2 B14321608 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- CAS No. 100259-60-7

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl-

Katalognummer: B14321608
CAS-Nummer: 100259-60-7
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: UILGWPILCSQMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of quinoacridines, which are known for their applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, derivatives of 2- and 3-aminoquinoacridines methylated in the 8-position can be converted to 8,13-dimethylquino[4,3,2-kl]acridinium iodide salts with methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential as a telomerase inhibitor suggests that it may bind to the active site of the enzyme, preventing it from elongating telomeres . This interaction can disrupt cellular processes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-7,7-dimethyl- is unique due to its specific structural modifications, such as the presence of dimethyl groups at the 7,7-positions. These modifications can influence its chemical reactivity and biological activity, making it distinct from other quinoacridines.

Eigenschaften

CAS-Nummer

100259-60-7

Molekularformel

C21H18N2

Molekulargewicht

298.4 g/mol

IUPAC-Name

11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene

InChI

InChI=1S/C21H18N2/c1-21(2)11-17-20-18(12-21)23-16-10-6-4-8-14(16)19(20)13-7-3-5-9-15(13)22-17/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

UILGWPILCSQMMM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.